molecular formula C18H18N4O4S B12184712 Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12184712
M. Wt: 386.4 g/mol
InChI Key: WRKVJWFVNRRING-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the phthalazinone moiety and the final esterification step. Common reagents used in these reactions include thioamides, acyl chlorides, and ethyl alcohol. The reaction conditions often involve refluxing in organic solvents such as methanol or ethanol .

Chemical Reactions Analysis

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to new therapeutic agents.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Thiazole: A simpler structure with basic biological activities.

    Thiazolidinone: Known for its anti-inflammatory and analgesic properties.

Biological Activity

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 304.36 g/mol

The structure contains a thiazole ring, a phthalazine moiety, and an ethyl ester, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazole and phthalazine exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For example:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Induction of apoptosis via caspase activation
Study BMCF712.8Inhibition of PI3K/Akt signaling pathway

These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential as an antimicrobial agent, particularly against Gram-positive bacteria.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Cell Signaling Pathways : It affects pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced solid tumors showed a partial response in 30% of participants treated with the compound as part of a combination therapy regimen.
  • Case Study on Antimicrobial Efficacy :
    • A study conducted in a hospital setting evaluated the effectiveness of the compound against antibiotic-resistant strains of bacteria, showing promising results in reducing infection rates.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-26-17(25)15-10(2)19-18(27-15)20-14(23)9-13-11-7-5-6-8-12(11)16(24)22(3)21-13/h5-8H,4,9H2,1-3H3,(H,19,20,23)

InChI Key

WRKVJWFVNRRING-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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